(N-tert-butyl-C-ethylcarbonimidoyl)-ethylazanide;cobalt(2+)
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Overview
Description
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) is a cobalt-based organometallic compound with the chemical formula C18H38CoN4. It is commonly used as a precursor in chemical vapor deposition (CVD) and thin film deposition processes . The compound appears as a blue-green liquid and is known for its volatility and sensitivity to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) typically involves the reaction of cobalt(II) salts with N-t-butyl-N’-ethylpropanimidamide ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture contamination . The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Industrial Production Methods
In industrial settings, the production of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is often produced in bulk quantities for use in various applications, including CVD and thin film deposition .
Chemical Reactions Analysis
Types of Reactions
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: Ligand substitution reactions can occur, where the N-t-butyl-N’-ethylpropanimidamide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions.
Major Products
The major products formed from these reactions include cobalt(III) complexes, cobalt(I) species, and substituted cobalt(II) complexes .
Scientific Research Applications
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) involves its ability to form stable complexes with various ligands. The cobalt center can undergo redox reactions, making it an effective catalyst in various chemical processes. The compound’s molecular targets include organic substrates and biological molecules, where it can facilitate electron transfer and catalytic transformations .
Comparison with Similar Compounds
Similar Compounds
- Bis(N-t-butyl-N’-ethylpropanimidamidato)nickel(II)
- Bis(N-t-butyl-N’-ethylpropanimidamidato)palladium(II)
- Bis(N-t-butyl-N’-ethylpropanimidamidato)platinum(II)
Uniqueness
Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) is unique due to its specific cobalt center, which imparts distinct redox properties and catalytic activity. Compared to its nickel, palladium, and platinum counterparts, the cobalt compound offers a balance of reactivity and stability, making it suitable for a broader range of applications .
Properties
IUPAC Name |
(N-tert-butyl-C-ethylcarbonimidoyl)-ethylazanide;cobalt(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19N2.Co/c2*1-6-8(10-7-2)11-9(3,4)5;/h2*6-7H2,1-5H3;/q2*-1;+2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNRTWOXQDQUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC(C)(C)C)[N-]CC.CCC(=NC(C)(C)C)[N-]CC.[Co+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38CoN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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